molecular formula C3H9O3P B1196123 Tris(hydroxymethyl)phosphine CAS No. 2767-80-8

Tris(hydroxymethyl)phosphine

Cat. No.: B1196123
CAS No.: 2767-80-8
M. Wt: 124.08 g/mol
InChI Key: JMXMXKRNIYCNRV-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂OH)₃. It is a white solid that is multifunctional, consisting of three alcohol functional groups and a tertiary phosphine. This compound is known for its ability to form complexes with various metals and its reactivity in different chemical environments .

Mechanism of Action

Target of Action

Tris(hydroxymethyl)phosphine (THP) is an organophosphorus compound that primarily targets a variety of metals, forming complexes with them . These complexes are multifunctional, consisting of three alcohol functional groups and a tertiary phosphine .

Mode of Action

The interaction of THP with its targets involves the formation of complexes with metals . The gas-phase reaction of the synthesis of THP from phosphine and formaldehyde proceeds with the participation of unstable intermediates containing a three-membered ring . The transformation into final products includes the opening of the three-membered ring and intramolecular proton transfer .

Biochemical Pathways

The biochemical pathways affected by THP are primarily related to its role as a reducing agent. It has been demonstrated to be a versatile, water-soluble, and air-stable reducing agent, allowing for the rapid, irreversible reductive cleavage of disulfide bonds in both aqueous and buffered aqueous–organic media . This suggests that THP may play a role in redox reactions and disulfide bond formation in biological systems.

Pharmacokinetics

It is known that thp forms complexes that display some solubility in water and more so in methanol . This suggests that the compound may have good bioavailability due to its solubility.

Result of Action

The primary result of THP’s action is the formation of complexes with metals . These complexes are multifunctional, consisting of three alcohol functional groups and a tertiary phosphine . The compound decomposes violently to phosphine and formaldehyde upon attempted distillation . In air, it oxidizes to the oxide . Upon heating with hexamethylenetetramine, it converts to triazaphosphaadamantane .

Action Environment

The action of THP is influenced by environmental factors. For instance, in air, THP oxidizes to the oxide . The compound decomposes violently to phosphine and formaldehyde upon attempted distillation . This suggests that the stability and efficacy of THP can be influenced by factors such as oxygen levels and temperature.

Biochemical Analysis

Biochemical Properties

Tris(hydroxymethyl)phosphine plays a significant role in biochemical reactions due to its ability to form complexes with a variety of metals. These complexes exhibit solubility in water and methanol . The compound interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence various biochemical pathways. For instance, it can act as a ligand in coordination chemistry, binding to metal centers in enzymes and altering their activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular behavior. For example, it can affect the phosphorylation status of proteins, thereby influencing signal transduction pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound can bind to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade upon exposure to air, forming its oxide. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular processes, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can participate in redox reactions, acting as a reducing agent in certain biochemical processes. Its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution within different cellular compartments can determine its specific effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its role in modulating cellular processes, as it ensures that the compound interacts with the appropriate biomolecules .

Preparation Methods

Tris(hydroxymethyl)phosphine is typically prepared by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base such as sodium hydroxide. The reaction can be represented as follows: [ \text{[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl} ] This compound can also be synthesized on a larger scale using triethylamine as both the base and the solvent .

Chemical Reactions Analysis

Tris(hydroxymethyl)phosphine undergoes various types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Tris(hydroxymethyl)phosphine can be compared with other similar compounds such as:

  • Tris(hydroxypropyl)phosphine
  • Tris(2-carboxyethyl)phosphine
  • Triphenylphosphine
  • Tetrakis(hydroxymethyl)phosphonium chloride

What sets this compound apart is its multifunctionality, combining three alcohol groups with a tertiary phosphine, which makes it highly versatile in forming metal complexes and participating in various chemical reactions .

Properties

IUPAC Name

bis(hydroxymethyl)phosphanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMXKRNIYCNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062634
Record name Methanol, phosphinidynetris-
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Molecular Weight

124.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2767-80-8
Record name Tris(hydroxymethyl)phosphine
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Record name Tris(hydroxymethyl)phosphine
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Record name Methanol, 1,1',1''-phosphinidynetris-
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Record name Methanol, phosphinidynetris-
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Record name Phosphinidynetrimethanol
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Record name TRIS(HYDROXYMETHYL)PHOSPHINE
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Synthesis routes and methods I

Procedure details

A reaction was performed by the general procedures described in example 1 with the following changes: 2.2 kg SBO, 7 mol propene/mol SBO double bond, and 200 mg [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine) [C848 catalyst, Materia Inc., Pasadena, Calif., USA, 90 ppm (w/w) vs. SBO] at a reaction temperature of 40° C. were used. The catalyst removal step using bleaching clay also was replaced by the following: after venting excess propene, the reaction mixture was transferred into a 3-neck round bottom flask to which 50 mol of tris(hydroxymethyl)phosphine (THMP)/mol C848 catalyst was added. The THMP was formed as a 1.0 M solution in isopropanol, where phosphonium salt, inorganic salt, formaldehyde, THMPO, and THMP were mixed together. The resulting hazy yellow mixture was stirred for 20 hours at 60° C., transferred to a 6-L separatory funnel and extracted with 2×2.5 L deionized H2O. The organic layer was separated and dried over anhydrous Na2SO4 for 4 hours, then filtered through a fritted glass filter containing a bed of silica gel.
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[Compound]
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
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200 mg
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50 mol
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Synthesis routes and methods II

Procedure details

The catalyst is removed using tris-(hydroxymethyl)phosphine (“THMP”) which is prepared by adding 245 g of tetrakis-(hydroxymethyl)phosphonium chloride (1.03 mol, Strem) and 500 mL of isopropyl alcohol (IPA) to a 2 L round-bottomed flask, degassing the mixture with nitrogen for 20 minutes, slowly adding 64 g (1.03 mol, 90% purity, Aldrich) of potassium hydroxide over 30 minutes to the vigorously stirring solution, while under a nitrogen atmosphere, and, after the potassium hydroxide has been added, stirring the reaction for an additional 30 minutes. This reaction is exothermic, and produces THMP, formaldehyde, potassium chloride, and water. The catalyst is then removed using the THMP by adding 25-100 mol equivalents of THMP per mole of ruthenium catalyst, stirring vigorously at 60-70° C. for 18 to 24 hours, under nitrogen, adding degassed water or methanol (˜150 mL/L of reaction mixture) and vigorously stirring for 10 minutes, and centrifuging the mixture for phase separation. The oil may have to be heated to remove the residual water or methanol. The aqueous phase will contain small amounts of IPA, formaldehyde, and potassium chloride, and will need to be purged or cleaned for recycling.
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245 g
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500 mL
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64 g
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Synthesis routes and methods III

Procedure details

Tris(hydroxymethyl)phosphine (THP) was prepared from tetrakis-(hydroxymethyl)phosphonium chloride (THPC) as follows. Eighteen milliliters (corresponding to 19.3 grams anhydrous, or 101.5 mmol) 80% THPC was mixed with 100 milliliters isopropanol and 50 milliliters toluene. The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.), and the azeotropic distillation was repeated for 2 more times to provide a semi-solid mass of anhydrous THPC. The dried residue was dissolved in 60 milliliters of isopropanol, to which was added 40 milliliters dry triethylamine (TEA) under ice-cooling. After the exothermic reaction had subsided, the mixture was set in a freezer (−10° C.) for 1 hour to ensure that the precipitation of TEA.HCl was completed. The TEA salt was filtered off, and the filtrate was allowed to evaporate to dryness. Heating under reduced pressure on the Rotavap (bath temperature 80-90° C.) was continued for 4 hours to give a clear viscous liquid. The yield of THP was 11.8 grams (94% of theoretical). EIMS (electron ionization mass spectroscopy, direct inlet) exhibited a molecular ion at m/z 124 together with fragments at m/z 106, 94, 76, 64, 61, 46, and 31, formed due to successive loss of H2O, and CH2O from the molecular ion. Infrared absorptions occur at 3224 (broad), 2815, 1589, 1420, 1125 (strong), and 1030 (strong) cm−1. The THP thus prepared is pure enough for use in crosslinking. It is relatively stable and can be stored in freezer for up to 8 weeks without noticeable decomposition. Further purification of THP by distillation is not recommended due to thermal decomposition above 130° C. releasing PH3 gas in the process.
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19.3 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tris(hydroxymethyl)phosphine (THP)?

A1: The molecular formula of THP is C3H9O3P and its molecular weight is 124.08 g/mol.

Q2: What is unique about the 31P NMR chemical shift of THP and its derivatives?

A2: Dioxaphosphabicyclo[2.2.2]octanes, a class of THP derivatives, exhibit highly upfield 31P NMR chemical shifts ranging from -59 to -70 ppm. This characteristic is attributed to their caged structure. []

Q3: How does THP perform as a coupling agent for enzyme immobilization?

A3: THP effectively immobilizes enzymes like β-galactosidase onto chitosan. [, ] THP-immobilized β-galactosidase exhibits superior thermostability and storage stability compared to free or glutaraldehyde-immobilized enzymes. [] This makes THP a promising coupling agent for various biotechnological applications.

Q4: How stable are this compound (THP) complexes in water?

A5: Diorganoplatinum(II) complexes incorporating THP as a ligand show significant stability in water. [] This water solubility opens avenues for applications in aqueous-phase catalysis.

Q5: Can THP be used in biphasic catalysis?

A6: Yes, both nickel(0) and palladium(0) complexes with THP can catalyze buta-1,3-diene oligomerization or telomerization in aqueous biphasic systems. [] These reactions are particularly noteworthy as they proceed without the need for cosolvents or modifiers, highlighting the unique properties of THP as a ligand.

Q6: How does the structure of the attached rhodium carbonyl cluster on a THP-modified silica surface change with THP loading, and what is the impact on hydroformylation reactions?

A7: The number of THP ligands coordinating to Rh4 clusters on silica surfaces is dependent on THP loading. At higher loading (e.g., 6.2 wt% THP), Rh4 clusters are coordinated by two THP ligands and display structural distortion. Conversely, at lower loading (1.6 wt% THP), the clusters bind to one THP ligand and remain undistorted. Interestingly, the distorted Rh4 framework coordinated by two THP ligands exhibits significantly higher activity in hydroformylation reactions compared to monosubstituted clusters. []

Q7: What role does this compound (THP) play in parahydrogen induced polarization (PHIP)?

A8: THP serves as a monodentate phosphine ligand in a water-soluble Rh(I)-based catalyst, [Rh(I)(norbornadiene)(THP)2]+[BF4]-, used for PHIP. This catalyst demonstrates high efficiency in hydrogenation reactions, even in the presence of oxidized THP, and yields substantial 13C polarization for the parahydrogen addition product. []

Q8: Can this compound (THP) be used to synthesize nanoparticles?

A9: Yes, THP-capped gold nanoparticles demonstrate the ability to bind to DNA, even though both are negatively charged. These nanoparticles act as catalysts for electroless gold plating, enabling the fabrication of nanowires with potential applications in nanoelectronics. []

Q9: How is this compound (THP) used in the synthesis of amphiphilic Janus gold nanoparticles?

A10: THP, alongside triphenylphosphine and their oxides, acts as a stabilizing agent in the synthesis of ultrafine amphiphilic Janus gold nanoparticles via a toluene/water emulsion reaction. This method offers a high yielding (up to 93.3%) and scalable route for producing these unique nanoparticles, which have potential applications in various fields. [, ]

Q10: How does this compound (THP) contribute to the synthesis of phosphorus-nitrogen polymers used for flameproofing cellulose?

A12: Polymers synthesized from THP and ammonia demonstrate promising flame-retardant properties. These polymers exhibit comparable thermal degradation characteristics to those derived from tetrakis(hydroxymethyl)phosphonium chloride (THPC), although their chemical structures differ. This finding highlights the potential of THP as a building block for developing novel flame-retardant materials. []

Q11: How does the structure of this compound (THP) derivatives influence their catalytic activity in hydroformylation reactions?

A13: The steric bulk of substituents on dioxaphosphabicyclo[2.2.2]octanes, a class of THP derivatives, plays a significant role in rhodium-catalyzed hydroformylation of 1-octene. Increasing steric bulk around the coordination environment of the catalyst leads to a threefold enhancement in aldehyde yield, while maintaining consistent linear selectivity to n-nonanal (68%). []

Q12: How does the stability of this compound (THP) immobilized beta-galactosidase compare to free and glutaraldehyde-immobilized enzymes?

A14: THP-immobilized beta-galactosidase demonstrates superior thermostability and activity retention during storage compared to both free and glutaraldehyde-immobilized forms. Notably, it retains over 80% of its initial activity after 6 weeks of storage at 4°C. This enhanced stability makes THP immobilization a promising strategy for improving the shelf life and performance of enzyme-based products. []

Q13: How does this compound (THP) contribute to the stability of silver nanoparticle/multiwalled carbon nanotube hybrids used as electrocatalysts?

A15: THP, when used as a capping agent for silver nanoparticles, enhances the stability of silver nanoparticle/multiwalled carbon nanotube hybrids, making them highly efficient and durable electrocatalysts for oxygen reduction reactions in alkaline media. These hybrids demonstrate superior long-term stability and methanol tolerance compared to traditional platinum/carbon catalysts, highlighting their potential for fuel cell applications. []

Q14: Can this compound (THP) be used in the synthesis of biomaterials?

A17: Yes, THP facilitates the rapid crosslinking of modular proteins containing resilin sequences, enabling the creation of hydrogels suitable for tissue engineering applications. These hydrogels possess mechanical properties comparable to human cartilage, demonstrating their potential in regenerative medicine. []

Q15: What are the potential applications of this compound (THP) in drug delivery?

A15: While the provided research primarily focuses on other applications of THP, its ability to form stable complexes with various metals, particularly platinum, suggests its potential utility in drug delivery, especially for platinum-based anticancer drugs. Further research is needed to explore this avenue.

Q16: How does this compound (THP) impact the direct synthesis of hydrogen peroxide (H2O2) using platinum catalysts?

A19: While platinum exhibits high activity in activating hydrogen for H2O2 synthesis, it suffers from low selectivity. The addition of THP, unfortunately, does not improve the selectivity and instead, unselectively inhibits the H2-O2 reaction. This finding highlights the importance of careful additive selection for optimizing H2O2 production. [, ]

Q17: Can this compound (THP) be used as a cross-linking agent?

A20: Yes, THP can act as a cross-linking agent due to its three reactive hydroxyl groups. This property is particularly valuable in preparing hydrogels from resilin-based proteins, where THP facilitates the formation of materials with tunable mechanical properties for potential biomedical applications. []

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